molecular formula C8H6ClFN4 B14118565 2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine

2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine

Cat. No.: B14118565
M. Wt: 212.61 g/mol
InChI Key: AXPHHUFTMPVRGB-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chloro, fluoro, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 1-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and bases like K₂CO₃ in solvents like DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Coupling Reactions: Catalysts like palladium(II) acetate (Pd(OAc)₂) and ligands such as triphenylphosphine (PPh₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .

Scientific Research Applications

2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For instance, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.

    5-Fluoro-2-cyano pyrimidine: Another fluorinated pyrimidine derivative with different substituents.

    1-Methyl-1H-pyrazole: The pyrazole moiety present in the target compound.

Uniqueness

2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro, fluoro, and pyrazolyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C8H6ClFN4

Molecular Weight

212.61 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(2-methylpyrazol-3-yl)pyrimidine

InChI

InChI=1S/C8H6ClFN4/c1-14-6(2-3-12-14)7-5(10)4-11-8(9)13-7/h2-4H,1H3

InChI Key

AXPHHUFTMPVRGB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NC(=NC=C2F)Cl

Origin of Product

United States

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